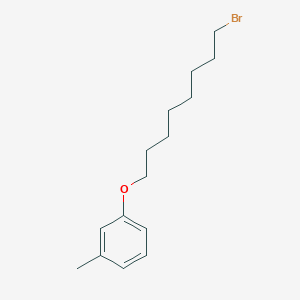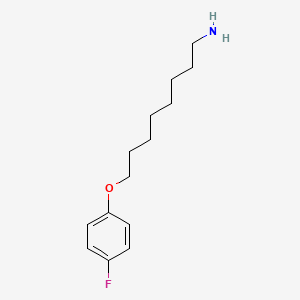
1-(8-Bromooctyloxy)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Bromooctyloxy)-4-fluorobenzene is an organic compound that features a benzene ring substituted with a fluorine atom and an 8-bromooctyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(8-Bromooctyloxy)-4-fluorobenzene can be synthesized through a multi-step process. One common method involves the reaction of 1,8-dibromooctane with 4-fluorophenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone under reflux conditions . The product is then purified through column chromatography to obtain the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(8-Bromooctyloxy)-4-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 8-bromooctyloxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: The benzene ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide or potassium thiolate, with reactions often carried out in polar aprotic solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used, with reactions performed under inert atmospheres.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Products are more complex aromatic compounds with extended conjugation.
Applications De Recherche Scientifique
1-(8-Bromooctyloxy)-4-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials, including liquid crystals and polymers.
Biological Studies: While specific biological applications are limited, the compound’s derivatives may be explored for potential biological activity.
Mécanisme D'action
The mechanism of action for 1-(8-Bromooctyloxy)-4-fluorobenzene largely depends on its chemical reactivity. The bromine atom in the 8-bromooctyloxy group is a key site for nucleophilic attack, leading to various substitution reactions. The fluorine atom on the benzene ring can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
1-(8-Bromooctyloxy)benzene: Lacks the fluorine atom, making it less electron-withdrawing and potentially less reactive in certain reactions.
4-Fluorophenol: Lacks the 8-bromooctyloxy group, making it less versatile for further functionalization.
Uniqueness: 1-(8-Bromooctyloxy)-4-fluorobenzene is unique due to the presence of both a fluorine atom and an 8-bromooctyloxy group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in organic synthesis and materials science.
Propriétés
IUPAC Name |
1-(8-bromooctoxy)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrFO/c15-11-5-3-1-2-4-6-12-17-14-9-7-13(16)8-10-14/h7-10H,1-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRZAWWLJGWHKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCCCBr)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Hexyloxy)phenoxy]butan-1-amine](/img/structure/B8160574.png)








![2-(Benzyloxy)-4-[4-(methylsulfonyl)phenoxy]aniline](/img/structure/B8160658.png)


